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Compound of Interest

Compound Name: (E/Z2)-THZ1 dihydrochloride

cat. No.: B15578703

(E/Z)-THZ1 dihydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent
Kinase 7 (CDK7Y), a critical component of the transcription machinery.[1][2] These application
notes provide detailed information on the dosage, administration, and experimental protocols
for researchers, scientists, and drug development professionals utilizing THZ1 in preclinical
cancer research.

Mechanism of Action

THZ1 exerts its biological effects by covalently binding to a unique cysteine residue (C312)
located outside the ATP-binding pocket of CDK7.[3][4] This irreversible inhibition disrupts the
kinase activity of the CDK-activating kinase (CAK) complex, which is essential for the
phosphorylation and activation of other CDKs involved in cell cycle progression.[3][5]
Furthermore, CDK7 is a component of the general transcription factor TFIIH, where it
phosphorylates the C-terminal domain (CTD) of RNA Polymerase Il (RNAPII), a key step in
transcription initiation and elongation.[2][3][6] By inhibiting CDK7, THZ1 effectively suppresses
global transcription, with a pronounced effect on genes associated with super-enhancers, often
including key oncogenic drivers like MYC.[1][5][7] This leads to cell cycle arrest, induction of
apoptosis, and inhibition of tumor growth.[6][8][9]

Data Presentation
In Vitro Efficacy of THZ1
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Cell Line Cancer Type IC50 Notes
T-cell Acute
Jurkat Lymphoblastic 50 nM
Leukemia (T-ALL)
T-cell Acute
Loucy Lymphoblastic 0.55 nM
Leukemia (T-ALL)
T-cell Acute )
) » Used in xenograft
KOPTK1 Lymphoblastic Not Specified
] models.[3]
Leukemia (T-ALL)
THZ1 markedly
Multiple Myeloma ) » diminished cell
Multiple Myeloma Not Specified ) )
Cells proliferation and
survival.[7]
us7 Glioblastoma <1 uM
U251 Glioblastoma <1luM
Dose-dependent
T24 Urothelial Carcinoma cytotoxicity observed
up to 750 nM.[6]
Dose-dependent
BFTC-905 Urothelial Carcinoma cytotoxicity observed
up to 750 nM.[6]
Chronic Lymphocytic
MEC1 ) ympnocy 7.23nM
Leukemia
Chronic Lymphocytic
MEC2 ympnocy 7.35 nM

Leukemia

In Vivo Dosage and Administration of THZ1
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Cancer Animal THZ1 Administrat ]
. Frequency Vehicle
Type Model Dosage ion Route
Systemic ) )
] ] Twice daily Not
Multiple U266 Intraperitonea -
10 mg/kg ) (BID), 5 Specified[5]
Myeloma xenograft [ (i.p.)
days/week [7]
model
Subcutaneou ] ]
) Intravenous Twice daily Not
Glioblastoma s U87 10 mg/kg ] -~
(i.v.) (BID) Specified[10]
xenograft
Nude mice
Urothelial with Intraperitonea  Daily for 4 Not
) 10 mg/kg/day ) -
Carcinoma subcutaneou [ (i.p.) weeks Specified[6]
s xenografts
Head and
Neck
HNSCC
Squamous -~ -~ » Not
xenograft Not Specified  Not Specified  Not Specified N
Cell Specified[8]
] model
Carcinoma
(HNSCC)
Bioluminesce
T-cell Acute nt
Lymphoblasti  xenografted N Twice daily Not
) 10 mg/kg Not Specified -
¢ Leukemia mouse model (BID) Specified[3]
(T-ALL) with KOPTK1
cells
Lewis Lung Intraperitonea ) ) Not
) Mouse model 10 mg/kg ) Twice daily N
Carcinoma [ (i.p.) Specified[11]

Experimental Protocols
In Vitro Cell Proliferation Assay

o Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.
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o Compound Preparation: Prepare a stock solution of (E/Z)-THZ1 dihydrochloride in DMSO
(e.g., >10 mM).[3] Serially dilute the stock solution in a complete cell culture medium to
achieve the desired final concentrations.

o Treatment: Remove the overnight culture medium from the cells and add 100 pL of the
medium containing the various concentrations of THZ1. Include a vehicle control (DMSO) at
the same final concentration as the highest THZ1 treatment.

 Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

 Viability Assessment: Assess cell viability using a resazurin-based assay or a Cell Counting
Kit-8 (CCK-8).

o Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against
the log concentration of THZ1 and fitting the data to a dose-response curve.

Western Blot Analysis for Phospho-RNAPII

o Cell Lysis: Treat cells with the desired concentrations of THZ1 for a specified time (e.g., 4-8
hours).[10] Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 pug) on an SDS-PAGE
gel and transfer the proteins to a PVDF membrane.

e Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature. Incubate the membrane with primary antibodies against total RNAPII and
phosphorylated forms of RNAPII (e.g., Ser2, Ser5, Ser7) overnight at 4°C.

o Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary
antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced
chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
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Cell Preparation: Harvest cancer cells and resuspend them in a serum-free medium. For
subcutaneous models, mix the cell suspension with an equal volume of Matrigel™.[6]

Tumor Implantation: Subcutaneously inject 5 x 10”5 to 1 x 10”7 cells into the flank of
immunodeficient mice (e.g., nude or NOD/SCID).[6] For systemic models of hematological
malignancies, inject cells intravenously.

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mms3).[6]
Measure tumor volume every 2-3 days using calipers and the formula: Volume = 0.5 x
(length x width?).

THZ1 Formulation and Administration: Prepare the THZ1 solution in a suitable vehicle. A
common vehicle is 10% DMSO in 5% Dextrose in Water (D5W).[12] Administer THZ1 via
intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dosage and frequency (e.g.,
10 mg/kg, twice daily).[7][10][12]

Toxicity Monitoring: Monitor the body weight of the mice every other day to assess for any
treatment-related toxicity.[12]

Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and
measure their weight and volume. Perform downstream analyses such as
immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.
[10]

Mandatory Visualizations
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Caption: Simplified signaling pathway of THZ1 targeting CDK?7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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